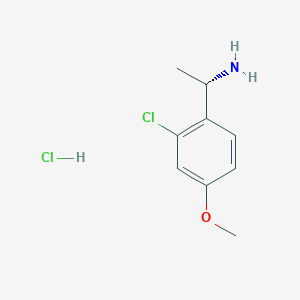![molecular formula C7H10O3 B6163967 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2209090-44-6](/img/new.no-structure.jpg)
2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid is a unique organic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its distinct structure, featuring a bicyclo[1.1.1]pentane core, makes it a subject of study for synthetic chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the hydroxy and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to produce large quantities of the compound with consistent quality.
化学反应分析
Types of Reactions: 2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetic acid group may produce alcohols.
科学研究应用
2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.
相似化合物的比较
- 2-(Boc-amino)-2-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetic acid
- 2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}propanoic acid
Comparison: Compared to similar compounds, 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to its specific functional groups and their positions on the bicyclic core. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
2209090-44-6 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H10O3/c8-5(9)1-6-2-7(10,3-6)4-6/h10H,1-4H2,(H,8,9) |
InChI 键 |
KVGGTKHXQVRWSR-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)O)CC(=O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



